Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate

Description

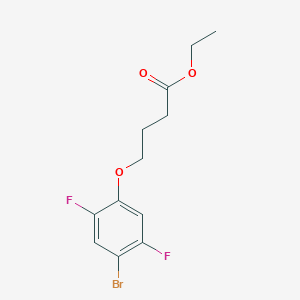

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₃BrF₂O₃ and a molecular weight of 323.13 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenoxy group, which is further connected to a butanoate ester. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula |

C12H13BrF2O3 |

|---|---|

Molecular Weight |

323.13 g/mol |

IUPAC Name |

ethyl 4-(4-bromo-2,5-difluorophenoxy)butanoate |

InChI |

InChI=1S/C12H13BrF2O3/c1-2-17-12(16)4-3-5-18-11-7-9(14)8(13)6-10(11)15/h6-7H,2-5H2,1H3 |

InChI Key |

MTRYNNKQVLMHCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=CC(=C(C=C1F)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate typically involves the reaction of 4-bromo-2,5-difluorophenol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the ester group to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium thiocyanate (KSCN).

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced esters.

Coupling Reactions: Biaryl compounds and other coupled products.

Scientific Research Applications

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate

- Ethyl bromodifluoroacetate

- Fluorinated quinolines

Uniqueness

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate is unique due to the presence of both bromine and fluorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate is a halogenated organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₂BrF₂O₃

- Molecular Weight : Approximately 323.13 g/mol

- Structural Features : The compound features a butanoate group linked to a phenoxy moiety with bromine and fluorine substituents, which significantly influence its chemical reactivity and biological activity.

Biological Activities

Preliminary studies have suggested several biological activities associated with this compound:

-

Antimicrobial Properties :

- The halogenated structure of this compound may contribute to its activity against various bacterial strains. Research indicates that compounds with similar halogen substitutions often exhibit enhanced antimicrobial effects due to increased lipophilicity and interaction with microbial membranes.

-

Anticancer Potential :

- This compound has shown promise in preliminary anticancer studies. Its ability to inhibit cell proliferation in cancer cell lines suggests potential as a therapeutic agent in oncology. Further investigations are needed to elucidate the specific mechanisms of action and efficacy against different cancer types.

-

Mechanism of Action :

- The interactions of this compound with specific biological targets, such as enzymes and receptors, are crucial for understanding its biological effects. Studies suggest that the presence of bromine and fluorine can enhance binding affinity and modulate biological processes through various pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with the appropriate phenolic compound substituted with bromine and fluorine.

- Reagents Used : Common reagents include sodium hydroxide for nucleophilic substitution reactions.

- Process Overview :

- A nucleophilic substitution reaction is performed to attach the butanoate group to the phenoxy moiety.

- The reaction conditions are optimized to yield high purity and yield.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard protocols:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

The results indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity Study

In another research study focusing on cancer cell lines, this compound was tested for its ability to inhibit proliferation in MDA-MB-231 (triple-negative breast cancer) cells:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1 | 70 |

| 10 | 30 |

The compound demonstrated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.